Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate
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Overview
Description
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,3-dihydro-1-benzofuran: This can be achieved through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the 2,3-dihydro-1-benzofuran derivative with a sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with methoxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the sulfamoyl group.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate can be compared with other benzofuran derivatives, such as:
2,3-Dihydro-3-methylbenzofuran: Known for its antimicrobial activity.
Benzothiophene derivatives: Exhibiting similar biological activities but with different structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₁O₅S
- Molecular Weight : 305.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The sulfamoyl group is known to participate in enzyme inhibition, particularly in pathways involving sulfonamide antibiotics, which could suggest antibacterial properties. Additionally, the benzofuran moiety may contribute to anti-inflammatory and anticancer activities due to its ability to modulate cell signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for several related compounds:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
3-Methylbenzofuran | A549 (Lung Cancer) | 1.48 |
3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung Cancer) | 2.52 |
This compound | TBD | TBD |
These values indicate that the compound's structure may enhance its cytotoxic effects against specific cancer types.
Antimicrobial Activity
The sulfamoyl functional group suggests potential antimicrobial properties, particularly against bacterial strains. Research has shown that similar compounds with sulfamoyl groups can inhibit bacterial fatty acid synthesis, which is critical for bacterial growth and survival.
Case Studies
- In Vitro Studies : A study conducted on a series of benzofuran derivatives demonstrated that modifications at the benzofuran ring significantly influenced their antiproliferative activities against lung cancer cell lines. The most potent derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like staurosporine .
- Mechanistic Insights : Investigations into apoptosis induction revealed that certain derivatives led to significant apoptosis in cancer cells via caspase activation pathways. For example, compound 4b was shown to induce approximately 42% apoptosis in A549 cells compared to a control group .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-3-ylmethylsulfamoyl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-16-8-7-12(18(20)24-2)9-17(16)26(21,22)19-10-13-11-25-15-6-4-3-5-14(13)15/h3-9,13,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVORLOATRXSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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